4-Bromo-2,3-difluorobenzonitrile has the molecular formula C7H2BrF2N and a molecular weight of 218.00 g/mol. It is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a nitrile functional group. The compound typically appears as a crystalline solid with a melting point ranging from 79 to 82 °C .
Currently, there is no documented information regarding the mechanism of action of 4-bromo-2,3-difluorobenzonitrile in biological systems.
Due to the absence of specific research on 4-bromo-2,3-difluorobenzonitrile, it is essential to handle it with caution assuming similar properties to other aromatic halides and nitriles.
4-bromo-2,3-difluorobenzonitrile presents an opportunity for further scientific exploration. Research could focus on:
The presence of a nitrile group (-CN) and halogen substituents (Br and F) makes 4-Bromo-2,3-difluorobenzonitrile an interesting building block for organic synthesis. These functional groups can participate in various reactions to create more complex molecules. For instance, the nitrile group can be converted to other functionalities like carboxylic acids or amines, while the halogens can be involved in substitution or coupling reactions PubChem, 4-Bromo-2,3-difluorobenzonitrile: .
Specific conditions often involve solvents like dimethylformamide or tetrahydrofuran to facilitate these reactions .
Several synthesis methods exist for producing 4-bromo-2,3-difluorobenzonitrile:
4-Bromo-2,3-difluorobenzonitrile finds applications in various fields:
Interaction studies involving 4-bromo-2,3-difluorobenzonitrile typically focus on its reactivity with biological targets or its behavior in synthetic pathways. Investigations into its interactions with enzymes or receptors could reveal insights into its potential therapeutic uses. Additionally, studies may explore how modifications of the compound's structure affect its interaction profiles and biological efficacy.
Several compounds share structural similarities with 4-bromo-2,3-difluorobenzonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 | 0.87 |
| 3-Bromo-2,6-difluorobenzonitrile | 1250444-23-5 | 0.91 |
| 5-Bromo-2,3-difluorobenzonitrile | 1105665-42-6 | 0.94 |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | 0.91 |
These compounds differ primarily in their halogen substitution patterns and may exhibit varying degrees of biological activity or reactivity based on their structural differences.
Irritant